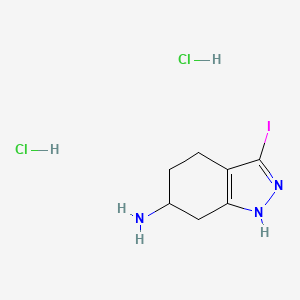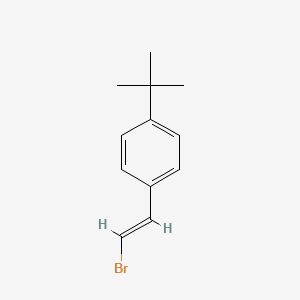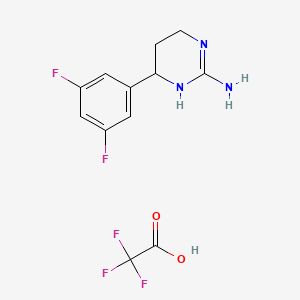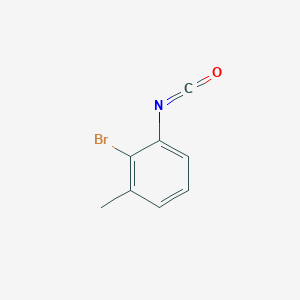
2-Bromo-1-isocyanato-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-isocyanato-3-methylbenzene is an aromatic compound with a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isocyanato-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylphenyl isocyanate using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Bromo-1-isocyanato-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The isocyanate group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Nitration: HNO₃/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃
Major Products Formed
Substituted Benzenes: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
科学研究应用
2-Bromo-1-isocyanato-3-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用机制
The mechanism of action of 2-Bromo-1-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
相似化合物的比较
Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the isocyanate group.
3-Bromo-1-methylbenzene: Similar structure but with different substitution pattern.
2-Isocyanato-1-methylbenzene: Similar structure but lacks the bromine atom.
属性
分子式 |
C8H6BrNO |
|---|---|
分子量 |
212.04 g/mol |
IUPAC 名称 |
2-bromo-1-isocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI 键 |
KMFRDJQHUIBYBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N=C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


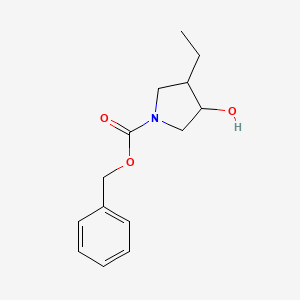
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
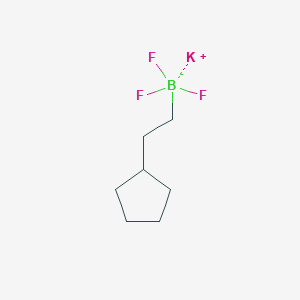
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
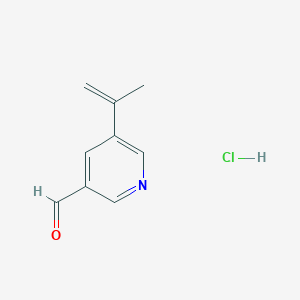
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
